ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of a base such as potassium hydroxide . The reaction is carried out in ethanol under reflux conditions for several hours, followed by the addition of water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazine rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to the disruption of essential biochemical processes in cells . Additionally, it can interact with specific receptors and ion channels, modulating cellular signaling pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, leading to variations in their chemical and biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different nitrogen arrangement in the triazole ring, resulting in unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, making it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H15ClN4O2S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C14H15ClN4O2S/c1-3-21-13(20)12-11(9-4-6-10(15)7-5-9)18-19-8(2)16-17-14(19)22-12/h4-7,11-12,18H,3H2,1-2H3 |
InChI Key |
NYFAYZRICBASMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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